molecular formula C10H14FNO B13271930 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL

1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL

Cat. No.: B13271930
M. Wt: 183.22 g/mol
InChI Key: HQZRYAYDRTZQDM-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL is an organic compound with the molecular formula C10H14FNO This compound is characterized by the presence of a fluoro group, a methylphenyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL typically involves the reaction of 2-Fluoro-4-methylaniline with appropriate reagents to introduce the amino alcohol functionality. One common method involves the use of (S)-amino alcohols, where 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol is prepared .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-fluoro-3-(4-methylanilino)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-8-2-4-9(5-3-8)12-7-10(13)6-11/h2-5,10,12-13H,6-7H2,1H3

InChI Key

HQZRYAYDRTZQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CF)O

Origin of Product

United States

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